molecular formula C7H9ClN2 B1416232 4-Chloro-5-propylpyrimidine CAS No. 25199-00-2

4-Chloro-5-propylpyrimidine

Cat. No. B1416232
CAS RN: 25199-00-2
M. Wt: 156.61 g/mol
InChI Key: XFPJNYIBYZTJES-UHFFFAOYSA-N
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Description

4-Chloro-5-propylpyrimidine is a chemical compound with the molecular formula C7H9ClN2 . It is a pyrimidine derivative, which is a class of compounds that contain a six-membered ring with two nitrogen atoms at positions 1 and 3 .


Molecular Structure Analysis

The molecular structure of 4-Chloro-5-propylpyrimidine consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms at positions 1 and 3. The ring is substituted at position 4 with a chlorine atom and at position 5 with a propyl group .


Physical And Chemical Properties Analysis

4-Chloro-5-propylpyrimidine is a solid compound . It has a molecular weight of 156.61 . The compound should be stored in a refrigerated environment .

Scientific Research Applications

Synthesis of Anti-Inflammatory Agents

4-Chloro-5-propylpyrimidine: is utilized in the synthesis of various anti-inflammatory agents. Pyrimidine derivatives have been shown to exhibit potent anti-inflammatory effects by inhibiting the expression and activities of vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins . The compound’s role in the development of new anti-inflammatory drugs is significant due to its structural importance in the pyrimidine scaffold.

Development of NF-κB and AP-1 Inhibitors

In the field of immunology, 4-Chloro-5-propylpyrimidine serves as a precursor in the creation of NF-κB and AP-1 inhibitors. These inhibitors are crucial for the modulation of immune responses and have therapeutic potential in treating various autoimmune diseases and cancers .

Material Science Research

In material science, 4-Chloro-5-propylpyrimidine is used in the synthesis of advanced materials, including polymers and nanomaterials. Its incorporation into polymeric chains can alter the physical properties of materials, leading to innovative applications in various industries .

Future Directions

The future directions for research on 4-Chloro-5-propylpyrimidine and other pyrimidine derivatives could involve further exploration of their pharmacological effects, including their anti-inflammatory properties . Detailed structure-activity relationship (SAR) analysis could provide clues for the synthesis of novel pyrimidine analogs possessing enhanced activities with minimum toxicity .

properties

IUPAC Name

4-chloro-5-propylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2/c1-2-3-6-4-9-5-10-7(6)8/h4-5H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFPJNYIBYZTJES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CN=CN=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40650947
Record name 4-Chloro-5-propylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40650947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

25199-00-2
Record name 4-Chloro-5-propylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40650947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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